Bitungolide B

Description

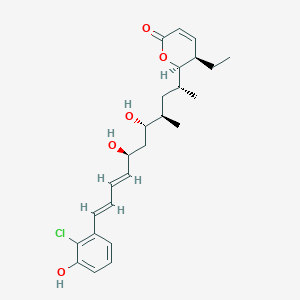

Structure

3D Structure

Properties

Molecular Formula |

C25H33ClO5 |

|---|---|

Molecular Weight |

449 g/mol |

IUPAC Name |

(2R,3R)-2-[(2R,4R,5S,7S,8E,10E)-11-(2-chloro-3-hydroxyphenyl)-5,7-dihydroxy-4-methylundeca-8,10-dien-2-yl]-3-ethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C25H33ClO5/c1-4-18-12-13-23(30)31-25(18)17(3)14-16(2)22(29)15-20(27)10-6-5-8-19-9-7-11-21(28)24(19)26/h5-13,16-18,20,22,25,27-29H,4,14-15H2,1-3H3/b8-5+,10-6+/t16-,17-,18-,20-,22+,25-/m1/s1 |

InChI Key |

PYYRNYVESSAKJY-ICMWSALOSA-N |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1[C@H](C)C[C@@H](C)[C@H](C[C@@H](/C=C/C=C/C2=C(C(=CC=C2)O)Cl)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C(C)CC(C)C(CC(C=CC=CC2=C(C(=CC=C2)O)Cl)O)O |

Synonyms |

bitungolide B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Bitungolide B

Source Organism Identification and Characterization

Bitungolide B, along with its analogues Bitungolides A and C-F, has been identified as a metabolite produced by the marine sponge Theonella cf. swinhoei. Current time information in Kota Bitung, ID.sealifebase.se This particular sponge is a rich source of various bioactive secondary metabolites.

The known source of this compound is a specific variety of the Theonella swinhoei sponge, distinguished as Theonella cf. swinhoei. The designation "cf." (confer) indicates that while it closely resembles Theonella swinhoei, there are some uncertainties in its precise taxonomic classification. This sponge was collected from the marine waters of Indonesia, making it the specific geographical origin of the Bitungolide compounds. Current time information in Kota Bitung, ID.sealifebase.se

The source organism, Theonella swinhoei, is widely distributed throughout the Indo-West Pacific region. In Indonesia, it is considered a common sponge in certain marine ecosystems. Ecologically, this sponge typically inhabits shallow-water, exposed reef habitats. It is a sessile organism, meaning it lives attached to a substrate on the seafloor. The depth range for this species can vary, with occurrences noted in relatively shallow waters.

Isolation Methodologies from Natural Matrix

The isolation of this compound from the crude sponge material is a multi-step process that begins with extraction using organic solvents, followed by systematic separation and purification procedures.

The initial step in isolating this compound involves the extraction of the wet sponge material. A common method employs the use of a solvent system of methanol (B129727) and ethyl acetate (B1210297) at room temperature. This process is typically repeated multiple times to ensure a thorough extraction of the desired compounds from the sponge tissue.

Following the initial extraction, the resulting crude extract is subjected to a partitioning process. This technique separates compounds based on their differential solubility in two immiscible liquids. For the isolation of Bitungolides, the crude extract is typically partitioned between ethyl acetate and water. This step serves to separate the more nonpolar compounds, including the Bitungolides, into the ethyl acetate layer, while more polar impurities are retained in the aqueous layer.

The ethyl acetate-soluble fraction, containing a mixture of compounds, undergoes a series of chromatographic separations to isolate this compound.

Initial Fractionation: The first step in the purification process often involves silica (B1680970) gel column chromatography. The ethyl acetate extract is applied to a silica gel column and eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate. This separates the mixture into several fractions based on the polarity of the constituent compounds.

Further Purification: The fractions containing the Bitungolides are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). This technique provides a higher degree of separation. A common approach involves the use of a C18 reversed-phase HPLC column. The separation is achieved by eluting the sample with a solvent system such as a mixture of acetonitrile (B52724) and water. By carefully collecting the fractions that elute from the column at specific times, pure this compound can be obtained. The table below summarizes the chromatographic steps involved in the purification of this compound.

| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | Initial fractionation of the crude extract |

| HPLC | C18 Reversed-Phase | Acetonitrile / Water | Final purification of this compound |

Through this systematic application of extraction and chromatographic techniques, this compound can be isolated in a pure form, allowing for its structural elucidation and further scientific investigation.

Structural Elucidation and Stereochemical Assignment of Bitungolide B

Spectroscopic Analysis for Structural Determination

The foundational planar structure of Bitungolide B was pieced together using a suite of spectroscopic methods. These techniques provided critical information about the molecule's carbon framework, functional groups, and connectivity. The bitungolides, including this compound, represent a novel class of metabolites from Theonella sponges. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

NMR spectroscopy was instrumental in defining the molecular structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were employed to assemble the polyketide chain and establish the connectivity of its various subunits. researchgate.netnd.edue-bookshelf.de

The ¹H NMR spectrum revealed the presence of several methyl groups, olefinic protons, and protons attached to oxygenated carbons. The ¹³C NMR spectrum complemented this by identifying the carbon signals corresponding to a lactone carbonyl, double bonds, and numerous sp³-hybridized carbons, including several bearing hydroxyl groups. researchgate.net The total synthesis of (-)-Bitungolide B later confirmed these assignments by comparing the NMR data of the synthetic compound with the natural product. rsc.org

Detailed analysis of 2D NMR data, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allowed researchers to connect the individual spin systems and build the complete carbon skeleton of the molecule. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (Multiplicity, J in Hz) |

|---|---|---|

| 1 | 164.2 | - |

| 2 | 121.2 | 6.09 (d, 9.8) |

| 3 | 145.4 | 7.23 (dd, 9.8, 5.8) |

| 4 | 78.1 | 4.38 (dd, 5.8, 2.0) |

| 5 | 39.5 | 2.59 (m) |

| 6 | 29.5 | 1.62 (m) |

| 7 | 67.5 | 3.82 (m) |

| 8 | 41.7 | 1.70 (m) |

| 9 | 74.0 | 3.52 (m) |

| 10 | 34.2 | 1.88 (m) |

| 11 | 67.8 | 4.04 (m) |

| 12 | 131.5 | 5.60 (dd, 15.4, 7.0) |

| 13 | 133.0 | 5.42 (dd, 15.4, 7.8) |

| 14 | 42.9 | 2.21 (m) |

| 15 | 27.8 | 1.45 (m) |

| 16 | 16.9 | 0.85 (t, 7.4) |

| 17 (4-Me) | 13.9 | 1.30 (d, 7.0) |

| 18 (8-Me) | 10.4 | 0.95 (d, 6.8) |

| 19 (10-Me) | 16.8 | 1.00 (d, 6.8) |

| 20 (14-Me) | 21.6 | 0.98 (d, 6.6) |

Data sourced from Sirirath, S. et al. (2002). J. Nat. Prod.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula of this compound. brentford.hounslow.sch.uksavemyexams.com The analysis established the molecular formula as C₂₀H₃₄O₅. researchgate.net This information, providing the degree of unsaturation, worked in concert with NMR data to constrain the possible structures and corroborate the presence of rings and double bonds suggested by other spectroscopic methods. iitianacademy.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided key insights into the functional groups present in this compound. savemyexams.comslideshare.netscienceready.com.au The IR spectrum showed a strong absorption band characteristic of a hydroxyl group (O-H stretch). Another significant absorption indicated the presence of an α,β-unsaturated δ-lactone, a key structural feature of the bitungolide class. researchgate.netmdpi.com

X-ray Diffraction Analysis for Solid-State Structure

While a suitable crystal of this compound for single-crystal X-ray diffraction was not obtained, the absolute structure of the closely related analogue, Bitungolide A, was successfully determined using this technique. researchgate.netnih.govnih.gov X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. pages.dev The detailed structural data and stereochemistry obtained for Bitungolide A served as a critical reference, allowing the structure of this compound to be confidently assigned through comparative analysis of their respective spectroscopic data. researchgate.netnih.gov

Determination of Absolute Stereochemistry

The definitive absolute stereochemistry of this compound was established through its total synthesis. rsc.org The synthesis of natural products with multiple stereocenters is a powerful tool for confirming their three-dimensional structure. chemrxiv.org By constructing the molecule using reactions with known stereochemical outcomes, chemists can prepare a specific stereoisomer. If the spectroscopic data and optical rotation of the synthetic compound perfectly match those of the natural isolate, the absolute configuration is confirmed. The total synthesis of (-)-Bitungolide B confirmed the stereochemistries at its seven chiral centers as 4R, 5R, 7S, 8R, 9S, 10R, and 11S. rsc.org This was further supported by synthetic work on other family members, such as Bitungolide F, where the absolute stereochemistry was also determined through total synthesis. nih.gov103.88.123

Comparative Structural Analysis with Bitungolide Analogues (A-F)

This compound is one of six related compounds (Bitungolides A-F) isolated from Theonella cf. swinhoei. researchgate.net All share a common polyketide backbone featuring an α,β-unsaturated δ-lactone ring. The structural diversity within the family arises from variations in the degree and position of hydroxylation and methylation along the polyketide chain.

Bitungolide A : Differs from this compound by having a hydroxyl group at position C-15 instead of being part of an ethyl group.

Bitungolide C : Is the C-7 epimer of this compound, meaning it has the opposite stereochemistry at the C-7 position.

Bitungolide D : Is the C-9 epimer of this compound.

Bitungolide E : Lacks the methyl group at the C-8 position that is present in this compound.

Bitungolide F : Shows more significant variation, featuring a conjugated diene system from C-9 to C-12 and different side chain termination.

This family of compounds illustrates the chemical diversity that can be generated by the biosynthetic machinery of marine sponges. researchgate.netwaikato.ac.nz

Table of Mentioned Compounds

| Compound Name |

|---|

| Bitungolide A |

| This compound |

| Bitungolide C |

| Bitungolide D |

| Bitungolide E |

Total Synthesis and Advanced Synthetic Methodologies of Bitungolide B

Retrosynthetic Disconnection Strategies

The retrosynthetic analysis of Bitungolide B reveals several strategic bond disconnections that simplify the complex target into more manageable and synthetically accessible fragments. A common strategy involves the disconnection of the α,β-unsaturated δ-lactone ring and the polyketide side chain.

A notable retrosynthetic approach, as described by Ghosh and coworkers, disconnects (−)-Bitungolide B into an α,β-unsaturated δ-lactone (9a) and a corresponding side chain. rsc.org This lactone is envisioned to be formed via a ring-closing metathesis (RCM) of a bis-olefinic precursor (10a). rsc.org This precursor, in turn, can be synthesized from an allylic alcohol (11a) through oxidation and subsequent acrylation. rsc.org The crucial E,E-diene unit within 11a is proposed to be constructed by the addition of an ene-yne compound (12a) to an aldehyde derived from a common intermediate alcohol (13). rsc.org This central intermediate (13) is the product of a highly diastereoselective Paterson anti-aldol reaction between aldehyde 14 and ketone 15. rsc.org This convergent strategy allows for the flexible synthesis of various Bitungolide and Franklinolide family members. rsc.orgrsc.org

Another reported retrosynthetic analysis for the broader Bitungolide family also highlights the disconnection of the C(12)–C(13) bond and the lactone ester bond. thieme-connect.com This approach yields a commercially available cinnamic alcohol derivative (7) and a C(1)–C(12) fragment (8) containing all six stereogenic centers. thieme-connect.com The synthesis of this core fragment was planned via an Evans aldol (B89426) reaction followed by a Wittig–Horner–Emmons reaction. thieme-connect.com

Convergent Total Synthesis Approaches

Convergent syntheses, which involve the independent synthesis of key fragments followed by their coupling, are highly efficient for constructing complex molecules like this compound. This approach has been successfully applied in its total synthesis. rsc.orgrsc.orgresearchgate.netlookchem.com

First-Generation Total Syntheses

The initial total syntheses of Bitungolide congeners laid the groundwork for more refined approaches. For instance, the first total synthesis of the related (−)-Bitungolide E was achieved by Ghosh and coworkers and served as a precursor to the synthesis of this compound. researchgate.net These early efforts established key synthetic transformations and validated proposed retrosynthetic pathways. thieme-connect.com The first reported total synthesis of (−)-Bitungolide F also provided valuable insights into the stereochemical challenges and the construction of the dihydropyranone core. acs.org

Key Stereoselective Transformations

The construction of the multiple stereocenters in this compound with precise control is a major challenge. The successful total syntheses have relied on a series of powerful stereoselective reactions.

Asymmetric Aldol Reactions

Asymmetric aldol reactions are pivotal in establishing the stereochemistry of the polyketide chain of this compound. These reactions allow for the controlled formation of carbon-carbon bonds while simultaneously setting adjacent stereocenters.

A cornerstone of the successful total synthesis of (−)-Bitungolide B is the use of a highly diastereoselective substrate-controlled Paterson anti-aldol reaction. rsc.orgrsc.orgresearchgate.netlookchem.com This specific type of aldol reaction is instrumental in coupling two key fragments, aldehyde 14 and ketone 15, to form the common intermediate 13 with excellent stereocontrol. rsc.org The reaction utilizes a chiral ketone and a boron enolate to achieve high levels of 1,2-anti diastereoselectivity, which is crucial for establishing the correct stereochemical configuration in the final natural product. rsc.orgresearchgate.netresearchgate.net The success of this reaction was a significant step in enabling the convergent and efficient synthesis of the Bitungolide family. rsc.orgnih.gov

Evans' Syn Aldol Reaction

The Evans' syn aldol reaction is a cornerstone in asymmetric synthesis, renowned for its reliability in establishing 1,3-stereo relationships. In the context of this compound synthesis, this methodology has been employed to introduce specific stereocenters with a high degree of control. researchgate.netresearchgate.net The reaction utilizes a chiral oxazolidinone auxiliary, which directs the enolization and subsequent aldol addition to proceed in a highly diastereoselective manner, predominantly yielding the syn-aldol adduct. alfa-chemistry.comwikipedia.org

A modified Evans' syn-aldol reaction, following the Crimmins' protocol, has been a key step in the synthesis of fragments of bitungolides. researchgate.net This variation allows for the generation of "Evans syn" or "non-Evans syn" adducts by adjusting the amount of (–)-sparteine, proceeding through a six-membered, titanium-bound transition state. wikipedia.org For instance, in the synthesis of a common intermediate for bitungolides A-E, a highly diastereoselective substrate-controlled Paterson anti-aldol reaction was utilized, showcasing the versatility of aldol strategies. rsc.orgrsc.orgresearchgate.net

The general principle of the Evans' aldol reaction involves the formation of a Z-enolate from an N-acylated chiral oxazolidinone, which then reacts with an aldehyde via a chair-like transition state, minimizing steric interactions and leading to the observed syn selectivity. alfa-chemistry.com The chiral auxiliary is then typically cleaved under mild conditions to reveal the desired β-hydroxy carbonyl compound, which can be carried forward in the synthetic sequence.

| Reagent/Condition | Role in Evans' Syn Aldol Reaction |

| Chiral Oxazolidinone | Induces facial selectivity in the aldol addition. |

| Boron or Titanium Lewis Acids | Mediate the formation of a rigid, chair-like transition state. |

| Aldehyde | Electrophile that reacts with the chiral enolate. |

| Base (e.g., Diisopropylethylamine) | Facilitates the formation of the enolate. |

Asymmetric Allylation and Crotylation (e.g., Brown Crotylation)

Asymmetric allylation and crotylation reactions are powerful tools for the enantioselective formation of carbon-carbon bonds and the introduction of stereogenic centers bearing hydroxyl and methyl groups. The Brown crotylation, in particular, has been instrumental in the total synthesis of (−)-Bitungolide B. rsc.orgrsc.orgnih.gov This method utilizes chiral allyl- or crotylborane reagents to react with aldehydes, leading to the formation of homoallylic alcohols with excellent enantioselectivity and diastereoselectivity.

In the convergent and flexible synthetic route to (−)-Bitungolide B, Brown crotylation was a key feature. rsc.orgrsc.org This reaction was crucial for establishing one of the stereogenic centers in a common intermediate that serves as a building block for the entire bitungolide family. rsc.orgrsc.org The stereochemical outcome of the Brown crotylation is highly predictable based on the geometry of the crotylborane (E or Z) and the chirality of the borane (B79455) ligand.

| Reaction Type | Key Reagents | Stereochemical Outcome |

| Brown Crotylation | Chiral crotylborane, Aldehyde | High diastereoselectivity and enantioselectivity in the resulting homoallylic alcohol. |

Asymmetric Alkylation (e.g., Myers' Asymmetric Alkylation)

The introduction of stereogenic centers through asymmetric alkylation is another critical strategy employed in the synthesis of complex natural products like the bitungolides. researchgate.net Myers' asymmetric alkylation, which utilizes pseudoephedrine as a chiral auxiliary, provides a reliable method for the enantioselective alkylation of enolates. researchgate.netacs.org

This methodology was a key step in the total synthesis of (−)-bitungolide E, a closely related compound, and has been noted as a crucial reaction in the synthesis of other bitungolide congeners. researchgate.netidexlab.com The process involves the formation of an enolate from an amide derived from pseudoephedrine, which is then alkylated with high facial selectivity. The chiral auxiliary can be subsequently removed under mild conditions to afford the α-alkylated carboxylic acid or its derivatives. The effectiveness of this method was demonstrated in setting the C6 stereocenter in the synthesis of the carbon skeleton of 6-deoxyerythronolide B. acs.org

| Method | Chiral Auxiliary | Key Transformation |

| Myers' Asymmetric Alkylation | Pseudoephedrine | Enantioselective α-alkylation of a carbonyl compound. researchgate.netacs.org |

Asymmetric Epoxidation (e.g., Sharpless Asymmetric Epoxidation)

The Sharpless asymmetric epoxidation is a highly versatile and predictable method for the enantioselective synthesis of epoxides from prochiral allylic alcohols. researchgate.netresearchgate.net This reaction has been a pivotal step in the total synthesis of (−)-bitungolide E, highlighting its importance in the synthesis of the bitungolide family. researchgate.netacs.org The reaction employs a catalytic amount of titanium tetraisopropoxide, a stoichiometric amount of a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). researchgate.net

The choice of the chiral tartrate ligand ((+)-DET or (–)-DET) dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the resulting 2,3-epoxy alcohol with high enantiomeric excess. researchgate.net These chiral epoxides are valuable intermediates that can be regioselectively opened by various nucleophiles to introduce new functionalities and stereocenters, a strategy that has been widely applied in natural product synthesis. researchgate.netresearchgate.netthieme-connect.com

| Reagent | Function in Sharpless Asymmetric Epoxidation |

| Titanium tetraisopropoxide | Lewis acidic catalyst that coordinates both the allylic alcohol and the chiral tartrate. researchgate.net |

| Diethyl tartrate (DET) | Chiral ligand that directs the enantioselective delivery of the oxygen atom. researchgate.net |

| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent that provides the oxygen atom for the epoxide. researchgate.net |

Enantioselective Michael Addition

The enantioselective Michael addition is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter at the β-position of an α,β-unsaturated carbonyl compound. rsc.orgmasterorganicchemistry.com In the context of bitungolide synthesis, a highly enantioselective organocatalytic Michael addition was a key step in a concise total synthesis of (−)-bitungolide F. acs.orgacs.org This approach offered a more efficient alternative to an Evans-type asymmetric alkylation used in an earlier synthesis. acs.org

The reaction, often catalyzed by a chiral amine or squaramide, involves the addition of a nucleophile, such as a malonate or a nitroalkane, to a Michael acceptor. rsc.orgrsc.org The chiral catalyst creates a chiral environment that directs the approach of the nucleophile, resulting in a high degree of enantioselectivity in the product. rsc.org This strategy has proven to be highly effective for the construction of key fragments of complex molecules in a stereocontrolled manner.

| Reaction | Catalyst Type | Key Feature |

| Enantioselective Michael Addition | Chiral amine or squaramide | Creates a new stereocenter with high enantioselectivity. rsc.orgacs.org |

Reductive Methodologies

The stereoselective reduction of β-hydroxy ketones is a critical step in polyketide synthesis to establish 1,3-diol functionalities with defined stereochemistry. Hydroxyl-directed reductions allow for the selective formation of either syn or anti diols, depending on the reagents and conditions employed. rsc.orgyoutube.com

In the total synthesis of (−)-Bitungolide B and its congeners, hydroxyl-directed 1,3-syn or anti reduction has been a crucial transformation. rsc.orgrsc.orgnih.gov For the formation of anti-diols, reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) are used. youtube.com This reagent is believed to operate through an intramolecular hydride delivery from a boron center tethered to the adjacent hydroxyl group, proceeding through a chair-like transition state to afford the anti product with high diastereoselectivity. youtube.com

Conversely, to achieve syn-diols, chelation-controlled reductions are often employed. Reagents such as diethylmethoxyborane (B30974) and sodium borohydride (B1222165) can form a six-membered chelate with the β-hydroxy ketone, which then directs the hydride attack from the less hindered face to yield the syn-diol.

| Reduction Type | Reagent System | Predominant Product |

| 1,3-anti Reduction | Tetramethylammonium triacetoxyborohydride | anti-Diol youtube.com |

| 1,3-syn Reduction | Diethylmethoxyborane / Sodium borohydride | syn-Diol |

Biological Activity and Mechanistic Characterization of Bitungolide B

Identification and Characterization of Molecular Targets

Bitungolide B belongs to the bitungolides, a class of polyketide secondary metabolites isolated from the Indonesian marine sponge Theonella cf. swinhoei. researchgate.net These natural products have garnered scientific interest due to their pharmacological activities, most notably their inhibition of Vaccinia H1-Related (VHR) dual-specificity phosphatase. researchgate.nettsukuba.ac.jp VHR, also known as Dual-Specificity Phosphatase 3 (DUSP3), is a small yet crucial member of the protein tyrosine phosphatase family. nih.govnih.gov

VHR plays a significant regulatory role in various cellular signaling pathways. nih.gov It is known to dephosphorylate and thereby regulate key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38. nih.govscielo.br By controlling the phosphorylation state of these proteins, VHR influences a wide array of biological responses such as cell cycle progression, immune responses, and angiogenesis. nih.govscielo.br Given its function in controlling cell proliferation, VHR is considered an important target for the development of therapeutic strategies, particularly in oncology. nih.gov The identification of this compound as an inhibitor of VHR positions it as a significant lead compound for further investigation in this context. researchgate.net

The mechanism by which this compound modulates VHR activity is intrinsically linked to the phosphatase's unique structure. VHR possesses a shallow active site pocket, a feature that distinguishes it from classical protein tyrosine phosphatases (PTPs) which have deeper active sites. ebi.ac.ukrcsb.org This structural characteristic allows VHR the versatility to hydrolyze phosphate (B84403) groups from not only phosphotyrosine but also phosphoserine and phosphothreonine residues. ebi.ac.ukrcsb.org The catalytic mechanism common to VHR and other Class I PTPs involves the formation of a stable phosphoryl-cysteine intermediate during substrate hydrolysis. scielo.br

While this compound is established as an inhibitor of VHR, the precise molecular interactions and the exact mechanism of inhibition (e.g., competitive, non-competitive, or covalent) have not been fully elucidated in the available literature. However, insights can be drawn from studies on other natural product inhibitors of VHR. For instance, the inhibitor 4-isoavenaciolide has been shown to covalently bind to and inhibit VHR. tsukuba.ac.jp This suggests that covalent modification of the active site cysteine is a potential mechanism for inhibitors of this phosphatase, which may be a relevant avenue of investigation for the action of this compound. Further research is required to fully characterize the binding mode and the specific conformational changes induced by this compound upon interaction with the VHR enzyme.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds like this compound into more potent and selective therapeutic agents. nih.gov These studies involve the systematic chemical modification of a molecule's functional groups to determine their individual contributions to biological activity. For this compound, key areas for SAR investigation include the furanoid ring, the exocyclic double bond, and the vinylic methyl group.

The vinylic methyl group represents another key point for SAR investigation. This functional group can engage in important steric and hydrophobic interactions within the enzyme's active site. The systematic removal or modification of this methyl group can provide valuable information about the spatial constraints of the VHR binding pocket, guiding the design of analogues with improved target engagement.

The table below outlines the rationale for SAR studies on the key functional groups of this compound.

| Functional Group | Rationale for Modification in SAR Studies | Potential Impact on Activity |

| Furanoid Ring | To probe the importance of the heterocyclic system for target binding and to explore alternative ring systems. | Modifications could alter electronic properties and hydrogen bonding capacity, significantly affecting binding affinity. |

| Double Bond | To investigate the role of conformational rigidity and overall molecular shape in VHR inhibition. | Saturation or isomerization would change the molecule's geometry, impacting its fit within the enzyme's active site. |

| Vinylic Methyl | To assess the spatial and hydrophobic requirements of the VHR binding pocket. | Altering this group could enhance or diminish binding by affecting steric interactions with amino acid residues. |

Stereochemical Requirements for Biological Potency

The biological efficacy of this compound, a polyketide metabolite derived from the marine sponge Theonella cf. swinhoei, is intrinsically dependent on its distinct three-dimensional structure. researchgate.netwaikato.ac.nz The naturally occurring compound possesses a specific absolute stereochemistry, identified as (-)-Bitungolide B, which is understood to be the biologically active stereoisomer. rsc.orgnih.gov This is strongly supported by the extensive efforts in the field of total synthesis, where research has focused on recreating this specific enantiomer.

The total synthesis of (-)-Bitungolide B confirms the importance of its stereochemical integrity for its activity. rsc.org Synthetic routes are characterized by the use of highly stereoselective and diastereoselective reactions to precisely install the multiple chiral centers within the molecule. rsc.orgnih.gov For instance, the successful synthesis of the (-)-Bitungolide B backbone has relied on a strategic sequence of stereocontrolled reactions. rsc.org This underscores the principle that alternative stereoisomers would likely exhibit significantly reduced or a complete lack of biological potency. This phenomenon, where stereoisomers of the same compound exhibit vastly different biological effects, is a well-established principle in pharmacology and has been observed in other marine natural products. waikato.ac.nz

The synthesis of related bitungolides further highlights the focus on achieving specific stereochemistries. For example, the total synthesis of (-)-Bitungolide F required a Myers asymmetric alkylation to correctly set the stereochemistry at a key methyl group. nih.gov Similarly, the synthesis of (-)-Bitungolide E utilized Sharpless asymmetric epoxidation as a critical step to establish the correct stereochemical configuration. researchgate.net The meticulous control required to assemble these molecules points to a precise structure-activity relationship, where the specific arrangement of atoms in space is paramount for effective interaction with its biological target.

Table 1: Key Stereoselective Reactions in the Synthesis of Bitungolides

| Reaction Type | Purpose in Synthesis | Target Compound(s) | Reference(s) |

|---|---|---|---|

| Paterson anti-aldol reaction | Establishes specific stereocenters in the polyketide chain | (-)-Bitungolide B, (-)-Bitungolide E | rsc.orgnih.gov |

| Brown crotylation | Creates chiral centers with high diastereoselectivity | (-)-Bitungolide B, (-)-Bitungolide E | rsc.orgnih.gov |

| Sharpless asymmetric epoxidation | Forms stereospecific epoxy alcohols as key intermediates | (-)-Bitungolide E | researchgate.net |

Pathway-Level Biological Impact (Focus on cellular signaling and enzyme pathways affected by target inhibition)

The bitungolide family of compounds, including this compound, exerts its biological effects by directly targeting and inhibiting a critical enzyme in cellular signaling. researchgate.net Research has identified the bitungolides as a novel class of inhibitors for the dual-specificity phosphatase VHR (Vaccinia H9-Related). researchgate.net VHR is a member of the protein tyrosine phosphatase family and plays a crucial role in regulating intracellular signaling cascades by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its substrate proteins.

The primary function of VHR is to act as a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, VHR dephosphorylates and inactivates key kinases such as Extracellular signal-regulated kinases (ERK), which are central components of pathways that govern fundamental cellular processes. These processes include cell proliferation, differentiation, and apoptosis.

By inhibiting VHR, this compound disrupts this regulatory mechanism. The inhibition prevents VHR from dephosphorylating its target kinases. This leads to the sustained phosphorylation and, consequently, the prolonged activation of the MAPK signaling pathways. The dysregulation of these tightly controlled pathways can lead to significant cellular consequences, such as cell cycle arrest. researchgate.net Indeed, Bitungolide A, a closely related compound, has been shown to arrest cells in the M-phase of the cell cycle. researchgate.net This provides a clear link between the enzymatic inhibition of VHR by bitungolides and a profound impact on fundamental cellular processes.

Table 2: Mechanistic Cascade of this compound

| Step | Component | Description | Reference(s) |

|---|---|---|---|

| Compound | This compound | A marine-derived polyketide natural product. | researchgate.net |

| Direct Target | VHR (Vaccinia H9-Related) | A dual-specificity phosphatase. | researchgate.net |

| Effect on Target | Inhibition | This compound binds to and inhibits the enzymatic activity of VHR. | researchgate.net |

| Downstream Effect | Sustained Phosphorylation | Inhibition of VHR prevents the dephosphorylation of its substrates, primarily MAP kinases like ERK. | |

| Affected Pathway | MAPK Signaling Pathway | The pathway remains in an activated state due to the hyper-phosphorylation of its kinase components. |

| Cellular Consequence | Dysregulation of Cell Processes | The prolonged activation of MAPK signaling can lead to outcomes such as cell cycle arrest. | researchgate.net |

Synthetically Derived Analogues, Derivatives, and Structure Based Design

Design Principles for Bitungolide Analogues

The primary design principle guiding the generation of Bitungolide B analogues revolves around the concept of a convergent and flexible synthetic strategy. Research in this area has focused on developing a synthetic pathway that provides access to a common chemical intermediate, which can then be elaborated to produce various members of the bitungolide family and, theoretically, non-natural analogues. rsc.org

This approach is highly advantageous as it allows for modular modifications. Key structural motifs of this compound, such as the δ-lactone core, the polypropionate side chain, and its various stereocenters, can be systematically altered. The core tenets of this design strategy include:

Convergent Synthesis: Rather than a linear step-by-step construction, the molecule is assembled from several complex fragments in the later stages. A key publication by Ghosh et al. outlines a convergent route where the this compound molecule is constructed from two main fragments. rsc.org This allows for independent synthesis and modification of each fragment before they are combined.

Access to a Common Intermediate: The synthesis is designed to produce a versatile intermediate that is common to the synthesis of multiple target molecules. rsc.org For the bitungolide family, a key intermediate has been identified that is readily accessible and can serve as a branching point for the synthesis of Bitungolides A-E and the related franklinolides. rsc.org

Stereochemical Control: Given the numerous stereocenters in this compound, a fundamental design principle is the use of highly diastereoselective reactions to ensure precise control over the three-dimensional architecture of the molecule. This is critical as minor changes in stereochemistry can lead to significant differences in biological activity.

Synthesis of Non-Natural Bitungolide Derivatives

While the literature primarily details the total synthesis of the natural product (-)-Bitungolide B, the methodologies employed are directly applicable to the creation of non-natural derivatives. The first total synthesis of (-)-Bitungolide B by Ghosh and coworkers demonstrates a robust pathway that can be adapted for analogue generation. rsc.org

The synthesis involves the creation of two key fragments: a C1-C10 aldehyde fragment and a C11-C17 phosphonium (B103445) salt fragment.

Synthesis of the C1-C10 Aldehyde Fragment: The synthesis begins with a known chiral starting material and employs several key reactions to build the carbon chain and set the stereocenters. These include:

Brown Crotylation: This reaction is used to install specific methyl and hydroxyl groups with a high degree of stereocontrol. rsc.org

Paterson Anti-Aldol Reaction: A highly diastereoselective substrate-controlled aldol (B89426) reaction is used to create a key carbon-carbon bond while setting two adjacent stereocenters. rsc.org

Hydroxyl-Directed Reduction: This step establishes the correct stereochemistry at another chiral center through a 1,3-syn/anti reduction guided by an existing hydroxyl group. rsc.org

Synthesis of the C11-C17 Fragment and Completion: The second fragment is prepared and converted into a phosphonium salt. The two fragments are then joined using a Wittig reaction . The final key steps to complete the synthesis of this compound include:

Barton-McCombie Deoxygenation: This reaction is used to remove a specific hydroxyl group. rsc.org

Ring-Closing Metathesis (RCM): This powerful reaction, often employing a Grubbs catalyst, is used to form the characteristic α,β-unsaturated δ-lactone ring of the Bitungolide core. rsc.orgresearchgate.net

By modifying the building blocks used for either fragment, chemists can introduce non-natural functionalities. For example, altering the structure of the reactants in the Brown crotylation or using different aldehydes in the aldol reaction would lead to derivatives with modified side chains. Similarly, different diene precursors could be used in the RCM step to alter the structure of the lactone ring.

Exploration of Chimeric Constructs

In medicinal chemistry, creating chimeric constructs, where a pharmacophore from one class of molecules is fused with another, is a strategy to develop novel bioactivity or to combine the desirable properties of two different parent compounds. Based on a thorough review of the published scientific literature, the exploration of chimeric constructs specifically involving the this compound scaffold has not been reported. Research has thus far been concentrated on the total synthesis of the natural products within the bitungolide family.

Evaluation of Analogue Bioactivity and SAR Extension

The foundational biological activity of the natural bitungolide family, including this compound, was established during their initial isolation. Bitungolides A-F were found to be weak inhibitors of the dual-specificity protein phosphatase known as Vaccinia H1-Related (VHR) phosphatase. nih.govresearchgate.net This provides a baseline activity against which any synthetically derived analogues can be compared.

A detailed structure-activity relationship (SAR) study based on a series of systematically modified this compound analogues has not yet been published. Such a study would involve synthesizing a library of derivatives, as enabled by the design principles in section 6.1, and testing their inhibitory activity against VHR phosphatase or other relevant biological targets.

However, insights can be drawn from related natural products. For instance, a study on the franklinolides, structurally similar polyketides, revealed that the introduction of a phosphodiester moiety could increase cytotoxicity by 30 to over 300-fold compared to their non-phosphorylated counterparts. researchgate.net This highlights that significant gains in biological activity can potentially be achieved through chemical modification of the this compound scaffold. Future SAR studies on this compound could explore modifications at various positions, including:

The Side Chain: Altering the length, branching, or functional groups of the long alkyl side chain.

The δ-Lactone Ring: Modifying the substituents on the six-membered lactone core.

Stereocenters: Synthesizing epimers (diastereomers that differ at only one stereocenter) to determine the importance of each chiral center for bioactivity.

Currently, there is no published data available to construct a detailed SAR table for synthetically derived this compound analogues.

Future Research Directions and Unexplored Academic Avenues

Advanced Chemical Synthesis of Complex Bitungolide Scaffolds

The first total synthesis of (–)-bitungolide B has been successfully achieved, providing a foundational framework for further synthetic exploration. uu.sersc.org This initial route was noted for its convergent and flexible approach, which is adaptable for creating various members of the bitungolide family. uu.se Key chemical reactions employed included the Brown crotylation, a highly diastereoselective substrate-controlled Paterson anti-aldol reaction, and a ring-closing metathesis (RCM) to form the core lactone structure. uu.sersc.org

| Key Synthetic Strategy | Description | Key Reactions | Reference |

| First Total Synthesis | A convergent approach enabling access to a common intermediate for multiple bitungolides. | Brown crotylation, Paterson anti-aldol reaction, Ring-Closing Metathesis (RCM), Evans-Saksena reduction. | uu.sersc.org |

| Fragment Synthesis | Enantioselective synthesis of the C(1)–C(12) core fragment containing six stereogenic centers. | Allylation, dihydroxylation, Myers alkylation, Evans aldol (B89426) reaction. | researchgate.net |

Investigation of Bitungolide Biosynthetic Pathways

Bitungolides are polyketides isolated from the Indonesian marine sponge Theonella cf. swinhoei. researchgate.netnih.gov It is widely hypothesized that complex natural products from sponges are often produced by symbiotic microorganisms. nih.gov Research on other metabolites from Theonella swinhoei suggests that uncultivated bacterial symbionts are responsible for the biosynthesis of potent polyketides. nih.gov The bitungolide structure is likely assembled by a modular polyketide synthase (PKS), a type of megaenzyme that constructs complex carbon chains in an assembly-line fashion. nih.gov

However, the specific biosynthetic gene cluster responsible for producing the bitungolide scaffold has not yet been identified. A major future avenue is the use of metagenomic sequencing of the Theonella swinhoei holobiont to identify the PKS gene cluster. This would involve isolating genetic material from the sponge and its microbial symbionts, followed by bioinformatic analysis to find genes encoding the characteristic domains of PKS enzymes (e.g., ketosynthase, acyltransferase, ketoreductase). nih.govbeilstein-journals.org Identifying and subsequently expressing this gene cluster in a heterologous host could confirm its role in bitungolide production and enable the generation of novel analogs through genetic engineering, a process often referred to as combinatorial biosynthesis. researchgate.net

High-Resolution Structural Biology of Bitungolide-Target Interactions

Bitungolides have been identified as inhibitors of the dual-specificity phosphatase VHR (VH1-related). researchgate.netresearchgate.net VHR is a member of the protein tyrosine phosphatase family and plays a role in cellular signaling pathways, making it a target of interest for therapeutic development. While the inhibitory activity of bitungolides is established, the precise molecular interactions between Bitungolide B and the VHR enzyme are unknown.

A critical and unexplored area of research is the determination of the high-resolution three-dimensional structure of the this compound-VHR complex, likely through X-ray crystallography or cryo-electron microscopy. Obtaining such a structure would provide invaluable insights into the inhibitor's binding mode within the enzyme's active site. It would reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the inhibitor. This structural information is fundamental for understanding the mechanism of inhibition and the basis for the compound's selectivity, and it would serve as a powerful tool for the rational, structure-based design of new, more potent, and selective VHR inhibitors. nih.gov

Development of Bitungolide-Based Chemical Probes for Cellular Research

Chemical probes are essential tools for dissecting complex biological processes within a cellular context. beilstein-journals.orgrsc.org These molecules, often derived from bioactive natural products, are modified to allow for the detection or manipulation of their protein targets. uu.sersc.org To date, no chemical probes based on the this compound scaffold have been reported.

The development of such probes represents a significant future research direction. A synthetic route to this compound could be adapted to introduce a "handle" for chemical modification at a position that does not disrupt binding to VHR. This handle could then be used to attach various functional groups:

A fluorescent dye: To create a probe for visualizing the subcellular localization of VHR in real-time using fluorescence microscopy.

An affinity tag (like biotin): To facilitate the pull-down and identification of VHR and any potential off-target binding partners from cell lysates.

A photo-crosslinking group: To covalently link the probe to its target upon photoactivation, allowing for more robust identification of interacting proteins.

These bitungolide-based probes would be powerful reagents for studying VHR biology, validating it as a drug target, and potentially uncovering new cellular functions and interaction networks. researchgate.netrsc.org

Computational Chemistry and Molecular Modeling Studies of Bitungolide Activity

Computational chemistry and molecular modeling offer powerful, non-experimental methods to investigate molecular interactions and guide synthetic efforts. nih.govresearchgate.net For this compound, this research avenue is entirely unexplored.

Future computational studies could provide significant insights into its activity. Key approaches would include:

Molecular Docking: Simulating the binding of this compound into the active site of a homology-modeled or crystal structure of VHR. This would predict the most likely binding pose and provide an initial estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-VHR complex over time. This can assess the stability of the predicted binding pose and reveal key dynamic interactions, water networks, and conformational changes that are crucial for binding. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Studying the enzymatic reaction mechanism and how this compound inhibits it at an electronic level.

These computational models could be used to rationalize the structure-activity relationships of different bitungolide analogs and, crucially, to predictively design novel derivatives with enhanced potency or selectivity, thereby accelerating the drug discovery process. ejmste.comuci.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.